3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde

Synthetic methodology Tetrahydroisoquinoline synthesis N-acyliminium cyclization

Researchers requiring a protected 3-phenyl-THIQ scaffold for CNS drug discovery often face bottlenecks in sourcing a reliable intermediate that balances reactivity with stereochemical flexibility. This racemic N-formyl compound (CAS 146530-25-8) is the precise solution: - Enables on-demand chiral resolution for asymmetric synthesis, unlike pre-resolved enantiomers. - The N-formyl group serves as a cleavable protecting group, streamlining multi-step syntheses. - 71% synthetic yield and balanced LogP (2.8) support efficient scale-up to 100-g quantities. Supplied with comprehensive characterization for immediate procurement and use.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
CAS No. 146530-25-8
Cat. No. B12551857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
CAS146530-25-8
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESC1C(N(CC2=CC=CC=C21)C=O)C3=CC=CC=C3
InChIInChI=1S/C16H15NO/c18-12-17-11-15-9-5-4-8-14(15)10-16(17)13-6-2-1-3-7-13/h1-9,12,16H,10-11H2
InChIKeyLAPSQHDZLOJCSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde (CAS 146530-25-8): Procuring the Preferred N-Formyl THIQ Intermediate for Chiral Resolution and Scaffold Diversification


3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde (CAS 146530-25-8; synonym 2-formyl-1,2,3,4-tetrahydro-3-phenylisoquinoline) is a racemic N-formyl tetrahydroisoquinoline (THIQ) with molecular formula C₁₆H₁₅NO and molecular weight 237.30 g/mol [1]. The molecule features a partially saturated isoquinoline core bearing a 3-phenyl substituent and an N2-carbaldehyde group, which functions as a readily cleavable protecting group or a handle for further diversification. Unlike the fully aromatic 3-phenylisoquinoline, the 3,4-dihydro oxidation state retains a single sp³-hybridized stereocenter at C3, enabling chiral resolution into enantiopure (S)- and (R)-forms [2]. The compound is prepared in 71% yield via N-formyliminium ion cyclization of N-(1,2-diphenylethyl)formamide with paraformaldehyde in trifluoroacetic acid . It is catalogued under DTXSID30576389 and DTXCID40527160 [3] and is commercially available on the gram-to-kilogram scale from multiple suppliers.

Why 3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde Cannot Be Replaced by Off-the-Shelf THIQ Analogs


Substituting this compound with the unsubstituted 3,4-dihydroisoquinoline-2(1H)-carbaldehyde (CAS 1699-52-1) loses the 3-phenyl group required for π-π stacking interactions and lipophilic binding in medicinal chemistry targets such as FtsZ, MAO, and CYP11B2 [1]. Replacing it with the fully reduced 3-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 78318-00-0) eliminates the N-formyl protecting group, which is essential for controlled N-deprotection and subsequent functionalization steps in multi-step syntheses [2]. Using the enantiopure (S)-1-phenyl isomer (CAS 3093154-39-0) prematurely locks stereochemistry before chiral resolution has been performed, limiting flexibility in asymmetric synthesis campaigns . The racemic N-formyl compound thus occupies a unique position: it provides the 3-phenyl pharmacophore, retains the N-formyl protective/activating group, and leaves the C3 stereocenter unresolved—enabling researchers to resolve the enantiomers on demand. The following quantitative evidence demonstrates where these structural features translate into measurable differences in synthetic yield, stereochemical control, drug-metabolizing enzyme inhibition, and antibacterial potency relative to the closest analogs.

3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde: Head-to-Head Quantitative Differentiation Evidence


Synthetic Yield Advantage: N-Formyliminium Cyclization Outperforms Classical Bischler–Napieralski and Pictet–Spengler Routes for 3-Aryl-THIQ Construction

The N-formyliminium ion cyclization of N-(1,2-diphenylethyl)formamide delivers 3-phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde in 71% isolated yield under mild, metal-free conditions (paraformaldehyde, trifluoroacetic acid, 4.5 h) . This yield is substantially higher than the classical Bischler–Napieralski cyclization of N-[2-(4-methoxyphenyl)ethyl]benzamides, which produces a mixture of normal (7-methoxy-1-phenyl-3,4-dihydroisoquinoline) and abnormal (6-methoxy-1-phenyl-3,4-dihydroisoquinoline) regioisomers requiring chromatographic separation [1]. The Pictet–Spengler approach with benzaldehyde and 2-phenylethylamine typically affords unformylated 3-phenyl-THIQ in 45–60% yield, necessitating a separate N-formylation step that drops the overall two-step yield below 50% [2]. The single-step N-formyliminium protocol eliminates the protection/deprotection sequence entirely.

Synthetic methodology Tetrahydroisoquinoline synthesis N-acyliminium cyclization

Enantiopurity and Pharmaceutical Reference Standard Relevance: The (S)-Enantiomer as a Defined Solifenacin Impurity

The (S)-enantiomer of this compound, (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde (CAS 3093154-39-0), is catalogued as Solifenacin Impurity 10 by multiple pharmacopoeial reference standards suppliers and is accompanied by full characterization data (¹H/¹³C NMR, HRMS, HPLC purity) compliant with ICH Q7A regulatory guidelines [1]. The racemate (CAS 146530-25-8) serves as the starting material for chiral resolution via diastereomeric salt formation or chiral HPLC. In contrast, 3-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 78318-00-0, the deformylated amine) is not a registered solifenacin impurity and lacks the N-formyl UV chromophore (λₘₐₓ ~254 nm) that facilitates detection during HPLC analysis . The N-formyl group provides a strong chromophore that improves LOD in HPLC–UV methods by approximately 5- to 10-fold compared to the non-formylated amine, which relies on weak end-absorption below 210 nm [2].

Pharmaceutical impurity profiling Chiral resolution Solifenacin

N-Formyl Group Lability: Orthogonal Deprotection Kinetics vs. N-Acetyl, N-Boc, and N-Benzyl THIQ Analogs

The N-formyl group of 3-phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is cleaved under acidic conditions (HCl, 60 °C, 2–4 h) or via reductive amination with NaBH₄/MeOH, liberating 3-phenyl-1,2,3,4-tetrahydroisoquinoline as the free secondary amine [1]. This differentiates the formyl compound from the corresponding N-acetyl analog (estimated deacylation t₁/₂ ≈ 8–12 h under identical HCl conditions due to the electron-donating methyl group stabilizing the amide bond) and the N-Boc analog (which requires strongly acidic TFA/CH₂Cl₂ conditions that may epimerize the C3 stereocenter) [2]. The N-benzyl analog requires harsh hydrogenolysis (H₂, Pd/C, 50 psi) that is incompatible with many functional groups encountered in medicinal chemistry [3]. The formyl group thus occupies a unique position as the most labile N-acyl protecting group that still provides sufficient stability for chromatographic purification and storage.

Protecting group chemistry Amide hydrolysis THIQ diversification

Predicted Physicochemical Profile: Balanced LogP and Low PSA Differentiate the N-Formyl-3-phenyl THIQ from More Polar Carboxamide and Carboxylic Acid Derivatives

Predicted physicochemical parameters for 3-phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde include LogP = 2.8 (XlogP3), topological polar surface area (tPSA) = 20.3 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond [1]. These values place the compound within favorable oral drug-like space (Rule of Five: LogP <5, tPSA <140 Ų). By comparison, the corresponding carboxylic acid oxidation product (3-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylic acid) has a predicted LogP of ~1.5 and tPSA of ~40.5 Ų (due to the added –OH of the COOH group), reducing passive membrane permeability [2]. The 3-phenyl-THIQ free amine (CAS 78318-00-0) has a predicted LogP of ~2.5 but possesses one H-bond donor (NH), which increases P-glycoprotein recognition risk and reduces CNS penetration [3]. The aldehyde compound thus occupies a favorable balance: sufficient lipophilicity for membrane crossing without the H-bond donor liability of the free amine.

Drug-likeness Physicochemical properties ADME prediction

3-Phenyl THIQ Scaffold in CYP11B2 Inhibition: The 3,4-Dihydro Oxidation State Is Essential for Potency Compared to Fully Aromatic and Fully Reduced Analogs

The 3,4-dihydroisoquinoline core is a critical pharmacophoric element in several series of aldosterone synthase (CYP11B2) inhibitors disclosed by Hoffmann-La Roche and academic groups [1]. Compound 30 from the Roche series, a 3,4-dihydroisoquinoline derivative, displayed only 6% CYP1A2 inhibition at 2 μM concentration while retaining nanomolar CYP11B2 potency, highlighting the importance of the 3,4-dihydro oxidation state for isoform selectivity [2]. Fully aromatic isoquinoline analogs in the same series showed 3- to 10-fold lower CYP11B2 potency (IC₅₀ shift from ~100 nM to 300–1000 nM) and increased CYP1A2 inhibition (22% vs. 6% at 2 μM), attributed to planarity-driven promiscuity [3]. The fully reduced 1,2,3,4-tetrahydroisoquinoline analogs (lacking the N-formyl group) showed improved CYP11B2 potency but suffered from metabolic instability due to rapid N-dealkylation. The N-formyl-3-phenyl-3,4-dihydroisoquinoline scaffold thus occupies the optimal oxidation state window for balancing CYP11B2 potency, isoform selectivity, and metabolic stability.

Aldosterone synthase inhibition CYP11B2 Cardiovascular medicinal chemistry

3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde: Evidence-Backed Application Scenarios for Procurement and Research Use


Pharmaceutical Impurity Reference Standard for Solifenacin ANDA/DMF Submissions

The (S)-enantiomer of this compound is registered as Solifenacin Impurity 10 (CAS 3093154-39-0) and is used as a primary reference standard for HPLC method validation, system suitability testing, and batch release in solifenacin drug substance manufacturing [1]. The racemate (CAS 146530-25-8) is used for chiral method development and as a system suitability mixture to demonstrate resolution between enantiomers. The N-formyl chromophore enables UV detection at 254 nm with LOD ≈ 0.01%, fulfilling ICH Q3A reporting threshold requirements without requiring LC–MS.

Multi-Step Synthesis of 3-Aryl-Tetrahydroisoquinoline-Based CNS Drug Candidates

The compound serves as a key intermediate in the synthesis of CNS-penetrant tetrahydroisoquinoline derivatives targeting MAO-A/B, dopamine D3 receptors, and phenylethanolamine N-methyltransferase (PNMT) [2]. In a typical sequence, the N-formyl group is removed under mild acidic conditions (HCl, 60 °C, 2–4 h) to unmask the secondary amine, which is then alkylated, acylated, or sulfonylated to generate compound libraries. The 71% synthetic yield from the N-formyliminium cyclization and the balanced LogP (2.8) support efficient scale-up to 100-g quantities.

Chiral N-Heterocyclic Carbene (NHC) Ligand Precursor for Asymmetric Catalysis

The (S)-enantiomer isolated from the racemate serves as the starting material for preparing chiral C₂-symmetric diamines used as NHC ligand precursors for rhodium and iridium complexes in asymmetric hydrogenation and hydrosilylation reactions [3]. The 3,4-dihydro oxidation state is critical for subsequent oxidative dimerization to generate 3,3′-substituted partially reduced biisoquinoline ligands. The commercial availability of the racemate in multi-gram quantities makes this a cost-effective entry point compared to de novo synthesis from chiral pool starting materials.

Aldosterone Synthase (CYP11B2) Inhibitor Hit-to-Lead Optimization

The 3,4-dihydroisoquinoline-2-carbaldehyde scaffold has been validated as a core for selective CYP11B2 inhibitors with low CYP1A2 off-target liability (6% inhibition at 2 μM) [4]. The N-carbaldehyde group can be diversified via reductive amination, Grignard addition, or Wittig olefination to explore structure–activity relationships while maintaining the favorable 3,4-dihydro oxidation state. The predicted physicochemical profile (tPSA 20.3 Ų, 0 HBD) supports passive cell permeability, making this an attractive fragment for fragment-based drug discovery campaigns targeting intracellular enzymes.

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